

Safety and handling of (2-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1438472

[Get Quote](#)

An In-depth Technical Guide on the Safety and Handling of (2-(Dimethylcarbamoyl)phenyl)boronic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of **(2-(Dimethylcarbamoyl)phenyl)boronic acid**. Synthesizing data from established safety protocols for analogous compounds, this guide is founded on the principles of experimental causality, self-validating procedures, and authoritative scientific grounding to ensure maximum safety and experimental integrity.

Introduction: A Compound of Significance

(2-(Dimethylcarbamoyl)phenyl)boronic acid and its isomers are valuable reagents in modern organic chemistry and drug discovery. As a member of the phenylboronic acid (PBA) family, its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is well-established for creating carbon-carbon bonds.^[1] Beyond synthesis, the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols has positioned PBA derivatives at the forefront of biomedical research.^{[2][3][4]} This interaction is exploited for applications ranging from glucose sensors to targeted drug delivery systems that selectively recognize sialic acid residues overexpressed on cancer cell surfaces.^{[2][5][6]}

Given its role in both foundational synthesis and advanced therapeutic applications, a thorough understanding of its safe handling is paramount. This guide provides the necessary framework to mitigate risks and ensure compliance with safety standards.

PART 1: Compound Profile and Hazard Identification

A foundational aspect of safe handling is a complete understanding of the compound's physical properties and associated hazards. The data presented here is based on information for closely related isomers and the general class of phenylboronic acids.

1.1: Physical and Chemical Properties

Property	Value	Source(s)
Chemical Name	(2-(Dimethylcarbamoyl)phenyl)boronic acid	-
Synonyms	2-(N,N-Dimethylcarbamoyl)phenylboronic acid	-
CAS Number	405520-68-5 (for 4-isomer)	[7]
Molecular Formula	C ₉ H ₁₂ BNO ₃	[7]
Molecular Weight	193.01 g/mol	[7]
Appearance	White to off-white solid/powder	[7] [8]
Melting Point	141-145 °C (for 4-isomer)	[7]
Stability	Stable under recommended storage conditions; may be sensitive to moisture and air.	[9] [10]

1.2: GHS Hazard Classification (Inferred)

Based on safety data sheets for analogous boronic acid compounds, **(2-(Dimethylcarbamoyl)phenyl)boronic acid** should be handled as a substance with the following GHS classifications:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation. [11] [12]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation. [11] [12]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation. [9] [12]
Acute Toxicity (Oral)	4	H302: Harmful if swallowed. [9] [13]

Signal Word: Warning[\[11\]](#)[\[12\]](#)[\[13\]](#)

Primary Hazards: The principal risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[\[11\]](#)[\[12\]](#) Ingestion may be harmful.[\[9\]](#)[\[13\]](#)

PART 2: Core Safety & Handling Protocols

The following protocols are designed as self-validating systems, incorporating the causality behind each procedural step to foster a deep-rooted culture of safety.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through a combination of environmental controls and personal barriers.

Engineering Controls:

- Primary Handling: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.
 - Causality: The fume hood provides constant airflow to capture and exhaust fine particulates, preventing inhalation and contamination of the general laboratory space.

- Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[\[14\]](#)
 - Causality: Immediate access to drenching facilities is critical for mitigating injury in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE) Protocol:

PPE Type	Specification	Rationale
Eye Protection	Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. [14] [15]	Protects against airborne dust and accidental splashes, preventing serious eye irritation.
Hand Protection	Nitrile or other chemically resistant gloves. Inspect for tears before use. [11] [13] [14]	Provides a direct barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling.
Body Protection	A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.	Protects skin on the arms and body from settling dust or minor spills. [14] [15]
Respiratory	A NIOSH/MSHA-approved dust respirator should be used if handling large quantities or if engineering controls are insufficient to prevent dust generation. [11] [13]	Prevents inhalation of fine particles that can cause respiratory tract irritation. [12]

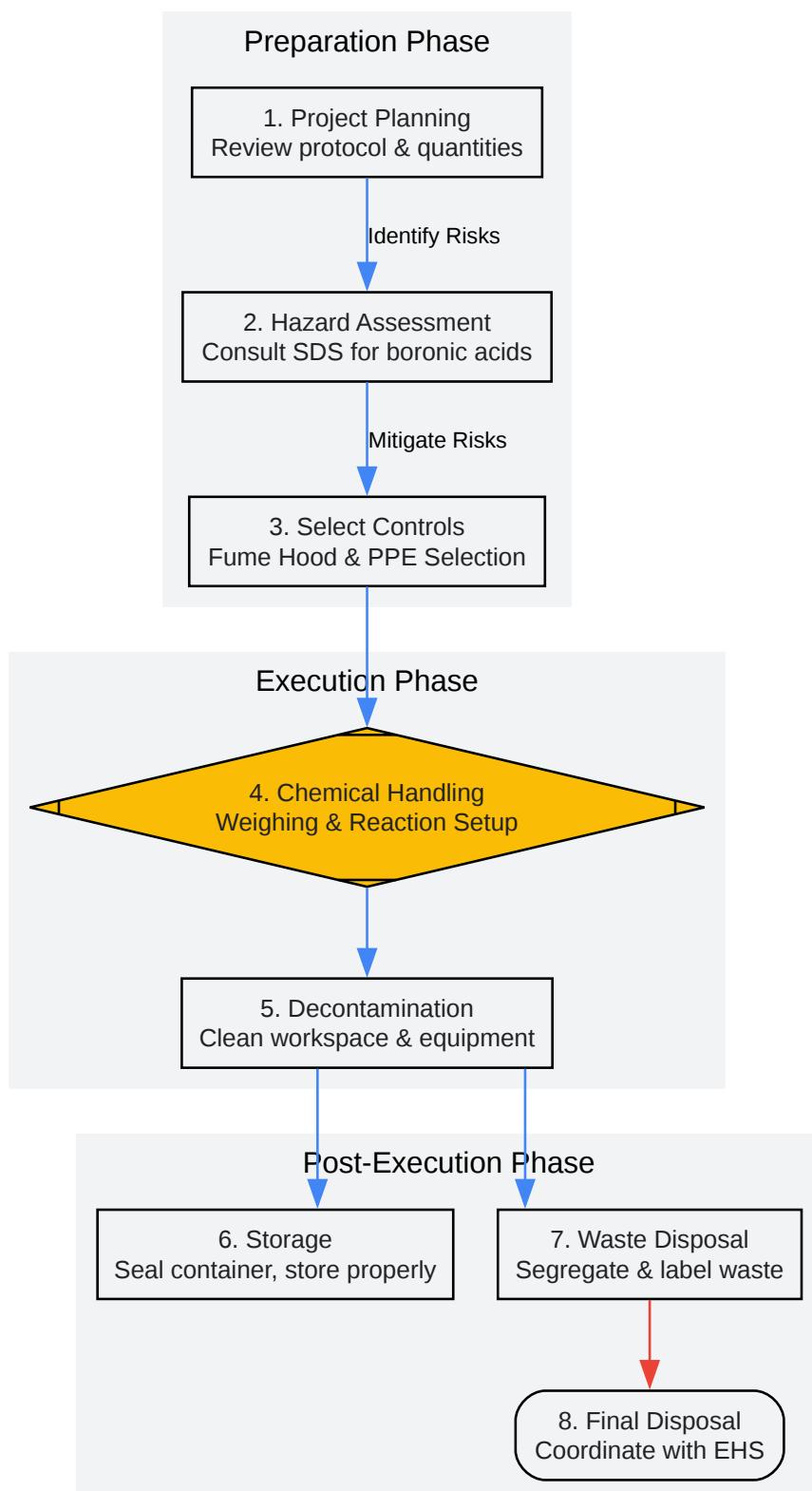
2.2: Laboratory Handling & Weighing Protocol

- Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

- Compound Transfer: Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.[\[9\]](#)
- Weighing: Use a weigh boat or creased weighing paper. Handle the container and spatula with care to minimize dust creation. Do not "puff" air into the container.
- Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Cap the vessel before agitating.
- Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated solid chemical waste.
- Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[\[9\]](#)[\[11\]](#)

2.3: Storage & Stability

Proper storage is critical for maintaining the chemical integrity of **(2-(Dimethylcarbamoyl)phenyl)boronic acid** and ensuring safety.


- Container: Keep the compound in its original, tightly sealed container.[\[11\]](#)[\[14\]](#)
- Atmosphere: Due to the moisture and air sensitivity of many boronic acids, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[\[10\]](#)[\[14\]](#) This prevents hydrolysis of the boronic acid group, ensuring its reactivity for downstream applications.
- Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[\[10\]](#)[\[11\]](#)
- Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[\[9\]](#)[\[10\]](#)

PART 3: Emergency Response and Disposal

A proactive approach to safety includes being prepared for accidental exposures and spills, and having a clear plan for waste disposal.

3.1: Logical Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle of chemical handling, from initial planning to final disposal, emphasizing the integration of safety at every stage.

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of chemical reagents.

3.2: First-Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
- Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11]
- Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[9][10][11]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.

3.3: Accidental Release (Spill) Protocol

- Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Contain: Wearing appropriate PPE, prevent the spread of the solid powder. Avoid any actions that could make the powder airborne.
- Clean-up: Carefully sweep or vacuum (with HEPA filter) the material into a suitable container for disposal.[14][15] Avoid generating dust.[14]
- Decontaminate: Wipe the spill area with a damp cloth, then decontaminate with an appropriate cleaning agent.
- Dispose: Seal the container with the spilled material and label it as hazardous waste for disposal.

3.4: Waste Disposal Protocol

Chemical waste must be managed in accordance with institutional, local, and national regulations.

- Classification: Treat all **(2-(Dimethylcarbamoyl)phenyl)boronic acid** waste, including contaminated consumables (gloves, weigh boats, paper towels), as hazardous chemical waste.[15][16]
- Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[16]
- Containerization: Collect waste in a clearly labeled, chemically compatible container with a secure lid. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]
- Disposal: Arrange for pickup and disposal by a certified hazardous waste facility through your institution's EHS office.[16] Never dispose of this chemical down the drain or in the regular trash.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
2. japsonline.com [japsonline.com]
3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
6. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]

- 7. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]
- 8. 2-(Methylcarbamoyl)phenylboronic Acid | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
- To cite this document: BenchChem. [Safety and handling of (2-(Dimethylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438472#safety-and-handling-of-2-dimethylcarbamoyl-phenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com